Cas no 31524-62-6 (Isobavachin)

Isobavachin 化学的及び物理的性質

名前と識別子

-

- Isobavachin

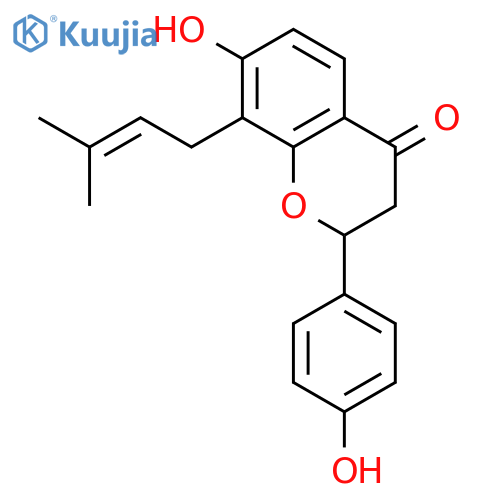

- 4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-, (2S)-

- 4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-, (2...

- (2S)-2,3-Dihydro-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)- 4H-1-benzopyran-4-one

- [ "4'", "7-Dihydroxy-8-prenylflavanone" ]

- 4'

- DTXSID20953509

- AKOS040757105

- CS-0009788

- CCG-267745

- CHEMBL491534

- s9256

- 7-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one

- HY-N0762

- 31524-62-6

- MS-24834

- HMS3886L20

- AC-35022

- (2S)-7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

- CHEBI:186172

- DA-54398

- (2S)-7-HYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYLBUT-2-EN-1-YL)-2,3-DIHYDRO-1-BENZOPYRAN-4-ONE

- GLXC-01646

- 4',7-dihydroxy-8-prenylflavanone

-

- インチ: InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3/t19-/m0/s1

- InChIKey: KYFBXCHUXFKMGQ-IBGZPJMESA-N

- ほほえんだ: CC(=CCC1=C2C(=CC=C1O)C(=O)C[C@@H](C3=CC=C(C=C3)O)O2)C

計算された属性

- せいみつぶんしりょう: 324.136159g/mol

- ひょうめんでんか: 0

- XLogP3: 4.1

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 3

- どういたいしつりょう: 324.136159g/mol

- 単一同位体質量: 324.136159g/mol

- 水素結合トポロジー分子極性表面積: 66.8Ų

- 重原子数: 24

- 複雑さ: 474

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 324.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.244

- ゆうかいてん: 187-188 ºC

- ふってん: 558.3°C at 760 mmHg

- フラッシュポイント: 202.1°C

- 屈折率: 1.621

- PSA: 66.76

- LogP: 4.31300

- じょうきあつ: No data available

Isobavachin セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

Isobavachin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP0774-100mg |

Isobavachin |

31524-62-6 | 98% | 100mg |

$260 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | QL626-20mg |

Isobavachin |

31524-62-6 | HPLC≥95+% | 20mg |

1501CNY | 2021-05-08 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0774-20mg |

Isobavachin |

31524-62-6 | 98% | 20mg |

$75 | 2023-09-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3931-10 mg |

Isobavachin |

31524-62-6 | 99.95% | 10mg |

¥4145.00 | 2022-04-26 | |

| TargetMol Chemicals | T3931-1 mL * 10 mM (in DMSO) |

Isobavachin |

31524-62-6 | 100% | 1 mL * 10 mM (in DMSO) |

¥ 510 | 2023-09-15 | |

| Aaron | AR007JPA-100mg |

Isobavachin |

31524-62-6 | 98% | 100mg |

$459.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1260472-50mg |

Isobavachin |

31524-62-6 | 99% | 50mg |

$345 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1260472-25mg |

Isobavachin |

31524-62-6 | 99% | 25mg |

$220 | 2024-06-07 | |

| Aaron | AR007JPA-25mg |

Isobavachin |

31524-62-6 | 98% | 25mg |

$172.00 | 2025-02-11 | |

| A2B Chem LLC | AD51026-10mg |

Isobavachin |

31524-62-6 | 98% | 10mg |

$108.00 | 2024-04-20 |

Isobavachin サプライヤー

Isobavachinに関する追加情報

Exploring Isobavachin (CAS No. 31524-62-6): A Comprehensive Guide to Its Properties and Applications

Isobavachin (CAS No. 31524-62-6) is a naturally occurring flavonoid compound derived from plants such as Psoralea corylifolia, commonly known as Babchi. This bioactive molecule has garnered significant attention in recent years due to its potential health benefits, particularly in the fields of anti-aging, skin care, and neuroprotection. As consumers increasingly seek natural alternatives to synthetic compounds, Isobavachin has emerged as a promising candidate for cosmeceutical and nutraceutical applications.

The chemical structure of Isobavachin features a chalcone backbone, which contributes to its antioxidant and anti-inflammatory properties. Researchers have identified its ability to scavenge free radicals, a key factor in addressing oxidative stress—a hot topic in modern health discussions. With the growing interest in holistic wellness, many users search for terms like "Isobavachin benefits" or "how does Isobavachin work," reflecting the public's curiosity about its mechanisms.

In the realm of dermatology, Isobavachin has shown potential in promoting collagen synthesis and reducing hyperpigmentation. These properties align with current trends in clean beauty and skin-brightening solutions. Studies suggest it may inhibit tyrosinase activity, making it relevant for those searching "natural skin whitening agents" or "plant-based melanin inhibitors." Its low cytotoxicity further enhances its appeal for topical formulations.

Beyond skincare, Isobavachin exhibits neuroprotective effects that have sparked interest in cognitive health applications. Preliminary research indicates potential in modulating neurotransmitter systems, connecting to popular searches about natural nootropics and brain-boosting supplements. The compound's ability to cross the blood-brain barrier makes it particularly noteworthy in this context.

From a pharmacological perspective, Isobavachin demonstrates multitarget activity, interacting with various biological pathways. This characteristic has led to investigations into its potential role in metabolic disorders and immune modulation—topics frequently searched alongside terms like "natural anti-diabetic compounds." Its structure-activity relationship continues to be an area of active research in medicinal chemistry.

The extraction and purification of Isobavachin present interesting challenges for phytochemistry professionals. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to isolate this compound, addressing common queries about "how to extract Isobavachin" or "Isobavachin purity standards." The compound's stability profile under different pH conditions is another technical aspect frequently discussed in research circles.

In the supplement industry, Isobavachin is increasingly incorporated into formulations targeting longevity and cellular health. This aligns with the surge in searches for "bioactive flavonoids for healthspan" and "plant compounds for healthy aging." The compound's synergistic effects with other phytonutrients make it particularly valuable in multi-ingredient supplements.

Quality control remains paramount when working with Isobavachin, with analytical methods focusing on its isomeric purity and quantification. These technical aspects respond to professional searches about "Isobavachin analytical methods" or "standardization of flavonoid extracts." The compound's spectral characteristics, including its UV-Vis absorption maxima, serve as important identification markers.

As research continues, Isobavachin stands at the intersection of traditional medicine and modern science. Its diverse biological activities make it relevant to multiple disciplines, from cosmetic science to pharmacognosy. With increasing consumer awareness about plant-derived actives, this compound is poised to remain a subject of scientific and commercial interest in coming years.